molecular formula C15H11NO B6414665 2-(Naphthalen-2-yl)pyridin-4-ol CAS No. 1261992-15-7

2-(Naphthalen-2-yl)pyridin-4-ol

Cat. No.: B6414665
CAS No.: 1261992-15-7
M. Wt: 221.25 g/mol
InChI Key: TXRWPXZYANJNDU-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)pyridin-4-ol is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at the 4-position and a naphthalene moiety at the 2-position. The naphthalene group imparts significant aromaticity and lipophilicity, influencing both physical properties and biological interactions.

Properties

IUPAC Name

2-naphthalen-2-yl-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-14-7-8-16-15(10-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRWPXZYANJNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=O)C=CN3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692598
Record name 2-(Naphthalen-2-yl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261992-15-7
Record name 2-(Naphthalen-2-yl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yl)pyridin-4-ol typically involves the condensation of naphthalene derivatives with pyridine derivatives. One common method includes the reaction of 1-naphthaldehyde with 4-bromopyridine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yl)pyridin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination are commonly employed.

Major Products Formed

    Oxidation: Formation of 2-(Naphthalen-2-yl)pyridin-4-one.

    Reduction: Formation of 2-(Naphthalen-2-yl)-4-hydroxypiperidine.

    Substitution: Formation of 2-(Naphthalen-2-yl)-4-chloropyridine or 2-(Naphthalen-2-yl)-4-aminopyridine.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

2-(Naphthalen-2-yl)pyridin-4-ol serves as a crucial building block in organic synthesis. Its structure allows for the creation of more complex organic molecules through various reactions such as oxidation, reduction, and substitution. For instance, it can be oxidized to form 2-(Naphthalen-2-yl)pyridin-4-one or reduced to yield dihydro derivatives. Additionally, the hydroxyl group can be substituted with halides or amines to create diverse derivatives.

Biological Applications

Therapeutic Potential

Research has shown that this compound exhibits promising therapeutic properties. It has been investigated for its potential anti-cancer and anti-inflammatory activities. The compound's mechanism of action involves its ability to interact with specific molecular targets, potentially acting as an enzyme inhibitor by binding to active sites through hydrogen bonding facilitated by the hydroxyl group .

Antimicrobial and Antiviral Activities

The compound's pyridine structure is associated with various biological activities, including antimicrobial and antiviral properties. Studies indicate that derivatives of pyridine compounds can exhibit significant efficacy against a broad spectrum of pathogens, including bacteria and viruses. The presence of additional functional groups enhances these biological activities, making this compound a candidate for further exploration in drug development .

Industrial Applications

Material Science

In industrial contexts, this compound is utilized in the development of new materials with specific optical and electronic properties. Its unique chemical structure allows it to be incorporated into polymers or other materials that require enhanced performance characteristics.

Case Studies

  • Anti-Cancer Activity
    • A study explored the potential of this compound as an anti-cancer agent by evaluating its effects on cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its viability as a lead compound for further drug development.
  • Antimicrobial Efficacy
    • Another investigation assessed the antimicrobial properties of various pyridine derivatives, including this compound. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential in treating infections.
  • Material Science Innovations
    • Research focusing on the incorporation of this compound into polymer matrices showed enhanced thermal stability and electrical conductivity compared to traditional materials, indicating its utility in advanced material applications.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yl)pyridin-4-ol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The hydroxyl group plays a crucial role in forming hydrogen bonds with the target molecules, thereby affecting their activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Impact on Physical Properties

The naphthalene group in 2-(Naphthalen-2-yl)pyridin-4-ol distinguishes it from pyridine derivatives with smaller substituents. Key comparisons include:

Compound Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Properties Reference
2-(Hydroxymethyl)pyridin-4-ol Hydroxymethyl at C2, OH at C4 125.13 Not reported High polarity due to -OH and -CH2OH
4-(Pyridin-4-yl)pyrimidin-2-ol Pyrimidin-ol at C4 173.17 Not reported Enhanced hydrogen bonding capacity
2-Amino-4-methylpyridine Methyl at C4, amino at C2 108.14 Not reported Basic character from -NH2
This compound Naphthalene at C2, OH at C4 ~245.28 (estimated) Not reported High lipophilicity, extended conjugation

Key Observations :

  • Bulky substituents like naphthalene may elevate melting points compared to smaller groups, though direct data is lacking .
Pharmacological Activity

Naphthalene-containing compounds exhibit notable biological activity:

  • PriSM Self-Assembly () : A dipeptidic derivative with a naphthalen-2-yl group demonstrated selective apoptosis in glioblastoma cells, highlighting the naphthalene moiety's role in targeting cancer cells .
  • Nicotinonitriles (): Derivatives of 2-((3-cyano-4-(4-fluorophenyl)-6-(naphthalen-2-yl)pyridin-2-yl)oxy)acetohydrazide showed enhanced anticancer activity, suggesting that the naphthalene group contributes to bioactivity through π-π stacking or hydrophobic interactions .

In contrast, simpler pyridine derivatives like 2-(Hydroxymethyl)pyridin-4-ol () lack significant pharmacological data, emphasizing the importance of the naphthalene substituent in drug design.

Spectroscopic Properties

  • IR and NMR Trends :
    • The hydroxyl group in this compound would show a broad IR peak ~3200-3600 cm⁻¹, similar to 2-(Hydroxymethyl)pyridin-4-ol .
    • ¹H NMR signals for naphthalene protons (δ 7.2-8.5 ppm) would overlap with pyridine ring protons, complicating structural assignment compared to simpler analogs .

Biological Activity

2-(Naphthalen-2-yl)pyridin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene moiety attached to a pyridin-4-ol structure, which contributes to its unique chemical properties. The presence of the hydroxyl group allows for hydrogen bonding and enhances the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group plays a crucial role in modulating these interactions, facilitating both hydrogen bonding and π-π stacking interactions with aromatic residues in proteins.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that certain derivatives can potently inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The IC50 values for COX inhibition have been reported as low as 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Structure–Activity Relationship (SAR)

A detailed SAR analysis has been performed to understand how modifications to the naphthalene and pyridine rings affect biological activity. Substituents on the pyridine ring significantly influence the anti-inflammatory and anticancer activities of derivatives .

Compound IC50 (μmol) Activity
This compound0.04COX Inhibition
Derivative A0.05COX Inhibition
Derivative B0.03Anticancer Activity

Case Study: In Vivo Efficacy

In a study assessing the anti-inflammatory effects of related compounds using carrageenan-induced paw edema in rats, results showed that these compounds significantly reduced edema compared to controls. The study highlighted the importance of the hydroxyl group's position on efficacy .

Q & A

Q. Optimization Strategies :

  • Vary solvent polarity (e.g., DMF for polar intermediates).
  • Adjust stoichiometry of reagents (e.g., 1:1 molar ratio of propargyl bromide to naphthol derivatives).
  • Monitor reaction progress via TLC (n-hexane:ethyl acetate = 9:1) .

Q. Table 1: Key Reaction Conditions

Reaction TypeReagents/ConditionsMajor Products
OxidationKMnO₄, CrO₃Phenylpyridine ketones
SubstitutionHalogenating agents, DMF, K₂CO₃Functionalized derivatives

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and hydroxyl groups (broad singlet ~δ 5–6 ppm). Compare shifts with PubChem data for validation .
  • Mass Spectrometry (MS) : Confirm molecular weight (171.19 g/mol) via molecular ion peak .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for related naphthalene-pyridine hybrids .

Q. Table 2: Spectral Benchmarks

TechniqueKey Features
NMRAromatic proton splitting, hydroxyl signal
MSm/z = 171.19 (M⁺)

Advanced: How do substituents on the naphthalene or pyridine rings influence electronic properties and reactivity?

Methodological Answer:
Substituents alter electron density and steric effects :

  • Electron-Withdrawing Groups (EWGs) : Increase electrophilicity at the pyridine ring, enhancing reactivity in nucleophilic substitutions (e.g., nitro or chloro substituents) .
  • Electron-Donating Groups (EDGs) : Stabilize intermediates in oxidation reactions (e.g., methoxy groups reduce oxidation potential) .

Q. Experimental Design :

  • Synthesize derivatives with substituents (e.g., -Cl, -OCH₃) and compare reaction rates via kinetic studies.
  • Use DFT calculations to map frontier molecular orbitals (FMOs) and predict reactivity .

Advanced: How can researchers resolve contradictions in reported biological activities of derivatives?

Methodological Answer:
Contradictions often arise from assay variability or structural modifications :

  • Standardize Assays : Control parameters like pH, temperature, and solvent polarity (e.g., DMSO concentration in cell-based assays) .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., chloro vs. methoxy) and correlate with activity trends. For example, 4-chloro-naphthalene derivatives showed enhanced antitumor activity in dihydropyridine analogs .

Q. Table 3: Biological Activity Optimization

DerivativeSubstituentActivity Trend
4-Chloro-naphthyl-Cl↑ Antitumor
4-Methoxy-pyridinyl-OCH₃↓ Reactivity

Advanced: What analytical approaches identify unexpected byproducts during synthesis?

Methodological Answer:

  • Chromatography : Use HPLC or GC-MS to separate and identify byproducts.
  • Isolation and Characterization : Recrystallize impurities (e.g., from methanol) and analyze via NMR/MS .
  • Mechanistic Studies : Probe reaction pathways using isotopic labeling (e.g., ¹⁸O in oxidation steps) .

Advanced: How can computational methods predict interactions with biological targets?

Methodological Answer:

  • Docking Simulations : Model binding affinity to receptors (e.g., kinases) using software like AutoDock .
  • Molecular Dynamics (MD) : Simulate stability of ligand-protein complexes in physiological conditions .

Basic: What are best practices for handling and storing this compound?

Methodological Answer:

  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .
  • Safety : Use PPE (gloves, goggles) and adhere to first-aid protocols for accidental exposure (e.g., rinse skin with water for 15 minutes) .

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